molecular formula C23H17ClN2O3S B2968219 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 330201-68-8

2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2968219
CAS No.: 330201-68-8
M. Wt: 436.91
InChI Key: FSUPUYUPUASZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a chlorophenoxyacetamide chain linked to a 4-(4-phenoxyphenyl)thiazole group. This molecular architecture is characteristic of compounds investigated for their potential biological activity in medicinal chemistry research. The presence of the 1,3-thiazole ring is a significant structural feature, as this heterocycle is a common pharmacophore found in molecules with a wide range of biological properties . The 4-chlorophenoxy moiety is also of interest; similar structures, such as 4-Chlorophenoxyacetic acid, are known to mimic plant hormones (auxins) and have uses as synthetic pesticides . Researchers studying central nervous system (CNS) conditions may find this compound relevant, as derivatives of related heterocyclic scaffolds like 1,3,4-thiadiazole have demonstrated anticonvulsant properties by potentially modulating the GABAergic system . The specific arrangement of aromatic systems (phenyl and phenoxyphenyl) suggests this compound may interact with hydrophobic binding pockets in biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUPUYUPUASZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes an acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Chlorine and bromine at the phenoxy position (as in the target compound and its bromo analogue) enhance stability and target affinity, as seen in kinase-activating analogues .
  • Phenoxy vs. Arylpiperazine: Phenoxy-substituted compounds (e.g., target compound) exhibit higher lipophilicity compared to arylpiperazine derivatives (e.g., ), which may improve membrane penetration but reduce solubility .
  • Thiazole Ring Modifications: Substitution at position 4 with aromatic groups (e.g., 4-phenoxyphenyl) enhances π-π stacking interactions with biological targets, as demonstrated in antimicrobial studies .

Limitations and Contradictions

  • Selective Sensitivity: Some compounds (e.g., 107e, 107j) show activity against specific bacterial strains (e.g., E. coli) but fail against others (e.g., Pseudomonas aeruginosa), highlighting substituent-dependent efficacy .
  • Antifungal vs. Antibacterial Trade-off: Phenoxy derivatives (target compound) may prioritize antibacterial over antifungal activity, whereas morpholinoethyl groups () could shift this balance .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H16ClN3O2S
  • Molecular Weight : 367.85 g/mol

This compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. In one study involving N-substituted phenyl-2-chloroacetamides, compounds with similar structural features demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismActivity Level
Compound AS. aureusHigh
Compound BE. coliModerate
Compound CC. albicansLow
This compoundUnder InvestigationTBD

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance, the inhibition of enoyl-acyl carrier protein reductase (InhA) has been identified as a crucial mechanism for antitubercular activity . The structural characteristics of these compounds allow them to interact effectively with target sites on microbial cells.

Case Studies

  • Case Study on Antifungal Activity : A study conducted on various thiazole derivatives, including those structurally related to this compound, revealed promising antifungal properties against Candida albicans. The results indicated that modifications in the phenyl substituents significantly influenced the antifungal efficacy .
  • Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis was performed to predict the biological activity based on the chemical structure of similar compounds. The findings suggested that lipophilicity and electron-withdrawing groups enhance antimicrobial potency .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. The characterization techniques employed include:

  • Spectroscopic Methods : NMR and IR spectroscopy confirmed the presence of functional groups.
  • X-ray Crystallography : Used to elucidate the three-dimensional structure .

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide?

The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling. A typical approach involves:

  • Step 1 : Synthesis of the thiazole core through cyclization of thiourea derivatives with α-haloketones (e.g., 2-chloroacetamide derivatives) under basic conditions .
  • Step 2 : Coupling the 4-(4-phenoxyphenyl)thiazol-2-amine intermediate with 4-chlorophenoxyacetic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Key considerations : Reaction yields are often low (2–5%) in multi-step syntheses; optimizing solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., DMAP) can improve efficiency .

Q. How can the structure of this compound be confirmed spectroscopically?

  • NMR : 1^1H NMR will show signals for the aromatic protons (δ 6.8–7.8 ppm) and the acetamide methyl group (δ ~2.1 ppm). 13^13C NMR confirms the carbonyl (C=O) at ~170 ppm and thiazole carbons at ~160–165 ppm .
  • Mass spectrometry : High-resolution ESI-MS should match the molecular formula C23H16ClN2O3S\text{C}_{23}\text{H}_{16}\text{ClN}_2\text{O}_3\text{S} (calc. 453.06 g/mol) .
  • X-ray crystallography : Single-crystal analysis (if feasible) resolves bond angles and confirms the spatial arrangement of the phenoxy and thiazole groups .

Q. What preliminary biological activities have been reported for thiazole-acetamide derivatives?

Thiazole-acetamide analogs exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer potential : IC50_{50} values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction via caspase-3 activation .
  • Limitations : Low solubility in aqueous buffers (<0.1 mg/mL) may require formulation with DMSO or cyclodextrins for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Phenoxy substitution : Replacing 4-chlorophenoxy with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility.
  • Thiazole modifications : Introducing methyl groups at the 4-position of the thiazole ring improves metabolic stability in hepatic microsomal assays .
  • Amide linker : Replacing acetamide with sulfonamide increases target selectivity (e.g., COX-2 inhibition) but may introduce toxicity .

Q. What experimental strategies address poor solubility and bioavailability?

  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility by 5–10× through hydrogen bonding .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles (150–200 nm size) enhances cellular uptake and prolongs half-life in pharmacokinetic studies .
  • Prodrug design : Esterification of the acetamide group (e.g., pivaloyloxymethyl ester) increases oral bioavailability in rodent models .

Q. How can in vitro and in vivo toxicity be systematically evaluated?

  • In vitro :
    • Cytotoxicity : HepG2 cells for hepatic toxicity (EC50_{50} > 100 µM is acceptable) .
    • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
  • In vivo :
    • Acute toxicity : LD50_{50} determination in mice (OECD 423 guidelines) .
    • Subchronic studies : 28-day oral dosing in rats (10–100 mg/kg) to monitor liver/kidney biomarkers (ALT, creatinine) .

Q. What computational methods predict target selectivity and off-target effects?

  • Molecular docking : AutoDock Vina screens against kinase libraries (e.g., PDB entries 3QKK for EGFR) to prioritize targets .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with Thr830 in EGFR) to refine selectivity .
  • Off-target prediction : SwissTargetPrediction estimates cross-reactivity with GPCRs or ion channels (>30% probability requires experimental validation) .

Q. How are metabolic pathways and metabolite identification studies conducted?

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies hydroxylated metabolites (e.g., +16 Da) at the phenoxy group .
  • Phase II metabolism : Glucuronidation assays using UDPGA cofactor detect conjugated metabolites.
  • Key enzyme mapping : CYP3A4 and CYP2D6 inhibition assays (fluorogenic substrates) assess metabolic stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., MTT vs. resazurin for cytotoxicity) .
  • Batch-to-batch variability : HPLC purity checks (>98%) and elemental analysis to confirm compound integrity .
  • Cell line authentication : STR profiling to rule out cross-contamination (e.g., MCF-7 vs. MDA-MB-231) .

Q. How can multi-target effects be exploited for polypharmacological applications?

  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify synergistic targets (e.g., EGFR and PI3K/AKT pathways) .
  • Dual inhibitors : Rational design of hybrid molecules (e.g., linking thiazole-acetamide to a kinase inhibitor pharmacophore) .
  • In vivo efficacy : Orthotopic xenograft models (e.g., breast cancer PDX) to validate combinatorial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.